Imazamox
Overview
Description
Imazamox is an imidazolinone herbicide used pre- or post-emergence of weeds . It has not been evaluated previously by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and was reviewed by the present Meeting at the request of the Codex Committee on Pesticide Residues .
Molecular Structure Analysis
Imazamox has a molecular formula of C15H19N3O4 and an average mass of 305.329 Da . It is a powdered solid at 24.5°C .
Chemical Reactions Analysis
Imazamox is a systemic herbicide, meaning it moves throughout the plant tissue .
Physical And Chemical Properties Analysis
Imazamox is a solid with a molecular weight of 305.33 . It is soluble in DMSO at 20 mg/mL (ultrasonic) . The storage stability of residues in plants is also reported .
Scientific Research Applications
1. Impact on Plant Growth and Amino Acids Balance
Imazamox, a selective herbicide belonging to the imidazolinone family, affects plant growth and amino acids balance. Research on common beans (Phaseolus vulgaris) has shown that while total plant dry weight remains unaffected, imazamox treatments decrease acetohydroxyacid synthase activity in young tissues. This alteration in enzyme activity leads to increased isoleucine content and decreased valine and leucine in young tissues, impacting amino acid balance (García-Garijo et al., 2012).
2. Differential Sensitivity in Crops
Imazamox's absorption, translocation, and metabolism differ significantly between crops like red lentil and dry bean, contributing to their differential sensitivity. Studies have shown that red lentil absorbs and translocates more imazamox than dry beans, with different rates of metabolism in each. This differential selectivity is crucial for the application of imazamox in various crops, especially in legumes (Bukun et al., 2012).
3. Controlled-Release Formulations in Soil
Imazamox-clay complexes, particularly with chitosan- and iron(III)-modified smectites, are being explored for their use in nanoformulations and controlled-release formulations (CRFs). These complexes can reduce soil leaching losses and peak concentration in soil column leachates, making imazamox more effective and environmentally safe (Cabrera et al., 2016).
4. Influence on Soil Health and Rotational Crops
Imazamox's persistence in the soil can affect subsequent rotational crops, especially in low-rainfall and low-soil pH environments. Its presence in soils can lead to reduced soil moisture and increased bioavailability, impacting the growth of crops like barley and canola. This aspect of imazamox highlights the importance of considering soil health and crop rotation when using this herbicide (Ball et al., 2003).
5. Method Development for Imazamox Analysis in Plants
Advanced techniques like ultrasound-assisted extraction and LC-TOF/MS have been developed for determining imazamox and its metabolites in plants. This methodological advancement is crucial for evaluating the metabolism of imazamox in agricultural settings, ensuring the effective and safe use of this herbicide (Rojano-Delgado et al., 2014).
6. Biodegradation of Imazamox in Soil
Studies have identified Streptomycetaceae strains capable of effectively degrading imazamox, highlighting a potential microbial approach to remediate soils affected by long-term imazamox use. This research opens avenues for developing microbial agents to manage soil health and environmental safety concerning imazamox use (Ge et al., 2022).
7. Adsorption and Environmental Behavior
Research on the adsorption of imazamox on activated carbon like Filtrasorb 400 has provided insights into its environmental behavior. Understanding the adsorption characteristics is vital for developing strategies to mitigate the impact of imazamox in aquatic environments (Morlay et al., 2012).
8. Soil Mineralization Impact
Imazamox's presence in soil affects carbon and nitrogen mineralization, especially in soils used for peanut cultivation. This finding is crucial for understanding the broader ecological impact of imazamox, particularly on soil nutrient dynamics and microorganism activity (Kızıldağ et al., 2014).
9. Genetic and Physiological Effects on Crops
The physiological and geneticeffects of imazamox on crops have been studied, particularly in sunflower hybrids. Research has indicated that even low concentrations of imazamox can exhibit significant biological activity on soil and plants, affecting enzyme activities, stress proteins, and phytohormone levels. This understanding is crucial for the development of herbicide-resistant crop varieties and for assessing the ecological impact of imazamox use (Arda et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034664 | |
Record name | Imazamox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless solid; [HSDB] | |
Record name | Imazamox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL) | |
Record name | Imazamox | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 g/mL | |
Record name | Imazamox | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg) | |
Record name | Imazamox | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazamox | |
Color/Form |
Off-white powdered solid | |
CAS RN |
114311-32-9 | |
Record name | Imazamox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114311-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazamox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114311329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazamox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Imazamox | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6793ON5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imazamox | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.0 to 166.7 °C | |
Record name | Imazamox | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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